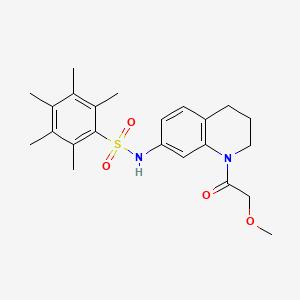
N-(1-(2-甲氧基乙酰基)-1,2,3,4-四氢喹啉-7-基)-2,3,4,5,6-五甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide" is a complex organic molecule known for its unique structure and diverse applications. This compound features several functional groups, including a methoxy group, a tetrahydroquinoline ring, and a pentamethylbenzenesulfonamide moiety. These functional groups contribute to its reactivity and potential utility in various scientific fields.
科学研究应用
Chemistry
The compound is a valuable intermediate for synthesizing more complex molecules, especially in the realm of medicinal chemistry. Its unique structure provides a scaffold for developing new drugs.
Biology
In biological research, this compound can be used to study the effects of quinoline and sulfonamide moieties on biological systems, potentially leading to the discovery of new pharmacological activities.
Medicine
The compound's structure suggests potential as a pharmacophore in drug development, particularly for targeting enzymes or receptors involved in diseases like cancer or bacterial infections.
Industry
In industry, the compound could serve as a building block for specialty chemicals, dyes, or materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials like 2-methoxyacetyl chloride, tetrahydroquinoline, and pentamethylbenzenesulfonyl chloride.
Reactions
Acylation: : The 2-methoxyacetyl chloride reacts with tetrahydroquinoline in the presence of a base (e.g., triethylamine) to form the intermediate 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline.
Sulfonylation: : This intermediate then reacts with pentamethylbenzenesulfonyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial synthesis may employ similar routes but on a larger scale with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like recrystallization or chromatography may be utilized.
化学反应分析
Types of Reactions
Oxidation: : The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives.
Reduction: : Specific reduction conditions can reduce the methoxy group to a hydroxyl group.
Substitution: : Various nucleophiles can substitute the methoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, PCC.
Reducing agents: : NaBH₄, LiAlH₄.
Substitution reagents: : NaOEt (sodium ethoxide), ammonia.
Major Products
Oxidation: : Quinoline derivatives.
Reduction: : Corresponding alcohols.
Substitution: : Various substituted sulfonamides and quinoline derivatives.
作用机制
Molecular Targets
The exact mechanism of action may vary based on the application, but generally, the compound interacts with biological molecules through its functional groups. For instance, the sulfonamide moiety can mimic peptide bonds, allowing it to inhibit certain enzymes.
Pathways Involved
The compound's effects can involve pathways related to inflammation, cell signaling, or metabolic processes, depending on its use in research or medicine.
相似化合物的比较
Similar Compounds
N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Highlighting Uniqueness
The presence of both the methoxy group and pentamethylbenzenesulfonamide moiety distinguishes this compound from similar molecules. This combination potentially enhances its stability, reactivity, and interaction with biological targets, making it a standout candidate for further research and application development.
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-14-15(2)17(4)23(18(5)16(14)3)30(27,28)24-20-10-9-19-8-7-11-25(21(19)12-20)22(26)13-29-6/h9-10,12,24H,7-8,11,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIHQEBNHKUBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)
![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)
![N-(4-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2486874.png)
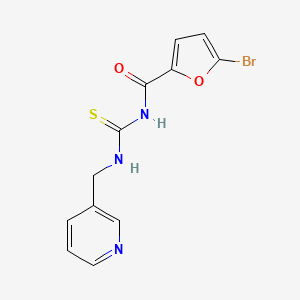
![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)
![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)
![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)
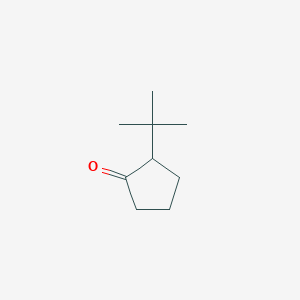
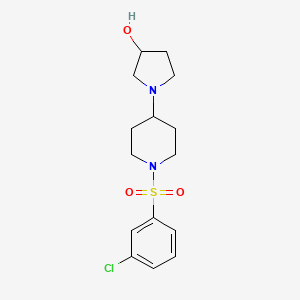
![3-[(3,4-dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2486885.png)
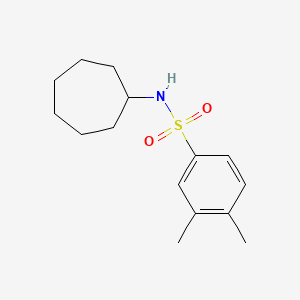

![N-(4-chlorophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)
![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
